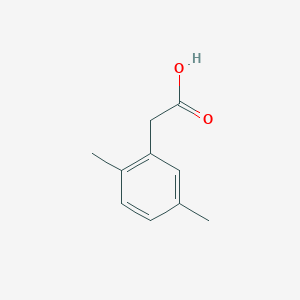

2,5-Dimethylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSCTNYOPQOXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159669 | |

| Record name | 2,5-Xylylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13612-34-5 | |

| Record name | 2,5-Dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13612-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Xylylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263EN9T9PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dimethylphenylacetic acid synthesis from p-xylene

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylphenylacetic Acid from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, most notably the insecticide Spirotetramat.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, commencing from the readily available starting material, p-xylene. This document details the core synthetic pathways, including the Friedel-Crafts acylation route, the halomethylation-carbonylation/cyanation route, and the Willgerodt-Kindler reaction pathway. For each route, this guide presents a thorough examination of the reaction mechanisms, detailed experimental protocols derived from patent literature, and a quantitative summary of reported yields. All described experimental workflows and chemical transformations are visualized using logical diagrams to facilitate a clear understanding of the processes involved.

Introduction

The synthesis of this compound from p-xylene has been approached through several distinct chemical strategies. The choice of a particular synthetic route in an industrial or laboratory setting is often dictated by factors such as overall yield, cost of reagents, reaction conditions, and environmental impact. This guide will explore the most prominent and documented methods to provide researchers and chemical development professionals with a detailed and comparative understanding of the available synthetic options.

Friedel-Crafts Acylation Route

This pathway commences with the electrophilic substitution of an acyl group onto the p-xylene ring, followed by a series of transformations to elongate the carbon chain and introduce the carboxylic acid functionality. A key intermediate in this process is 2-chloro-1-(2,5-dimethylphenyl)ethanone or a similar acylated derivative.[3]

Overall Workflow

The logical progression of the Friedel-Crafts acylation route is depicted below.

Caption: Workflow of the Friedel-Crafts Acylation Route.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of p-Xylene

-

Objective: To synthesize 2-bromo-1-(2,5-dimethylphenyl)ethanone.

-

Procedure: 120 ml of dichloroethane is added to a 250 ml reaction flask and cooled to a temperature between -5 and 0°C. 21.23 g (0.20 mol) of p-xylene and 34.67 g (0.26 mol) of anhydrous aluminum trichloride are added and stirred. 48.44 g (0.24 mol) of bromoacetyl bromide is then added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and the reaction proceeds until completion. The product mixture is then poured into 100 ml of a 5% ice-hydrochloric acid solution and stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with dichloroethane. The organic phases are combined, washed with water, and the solvent is removed to yield the product.[4]

-

Yield: 92.41%[4]

Step 2: Ketal Formation, Rearrangement, and Hydrolysis

-

Objective: To convert the acylated intermediate into this compound.

-

Procedure: The crude 2-chloro-1-(2,5-dimethylphenyl)ethanone in a p-xylene solvent is reacted with a diol to form the corresponding ketal. This ketal then undergoes rearrangement to form a mixture of hydroxyalkyl 2,5-dimethylphenylacetates and bis(this compound) diesters. This mixture is subsequently hydrolyzed to yield the final product. For the hydrolysis, the reaction mixture from the rearrangement step is treated with sodium hydroxide solution at 90-95°C and then heated to 100-105°C for 1-2 hours. After cooling, water is added, and the solution is acidified with an acid such as hydrochloric or sulfuric acid. The precipitated this compound is then isolated by filtration, washed with water, and dried.[3]

-

Overall Yield: A total yield of 63.4% under optimized conditions for the entire five-step process (including acylation, ketal formation, rearrangement, hydrolysis, and acidification) has been reported.[4]

Quantitative Data

| Step | Product | Reported Yield | Reference |

| Friedel-Crafts Acylation | 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 92.41% | [4] |

| Overall Process | This compound | 63.4% | [4] |

Halomethylation Route followed by Carbonylation or Cyanation

This synthetic approach involves the initial functionalization of one of the methyl groups of p-xylene to a halomethyl group, which is then converted to the phenylacetic acid derivative.

Overall Workflow

The two main variations of the halomethylation route are presented below.

Caption: Workflows for Carbonylation and Cyanation Pathways.

Experimental Protocols

Carbonylation Pathway

-

Step 1: Bromomethylation of p-Xylene: p-Xylene is reacted with paraformaldehyde in glacial acetic acid.[1]

-

Step 2: Carbonylation of 2,5-Dimethylbenzyl Bromide: 10.0 g of 2,5-dimethylbenzyl bromide, 3 g of sodium hydroxide, 40 g of n-butanol, and 9 g of water are added to a 150 ml reaction vessel. 0.42 g of potassium iodide, 3.5 g of Pd(PPh₃)₂Cl₂, and 0.8 g of tetrabutylammonium bromide are also added. The reactor is purged with N₂ and heated to 80°C. CO gas is then introduced until the pressure remains constant, with the reaction proceeding for 18 hours. After cooling and purging with N₂, the reaction liquid is transferred to a separatory funnel. The aqueous phase is separated and acidified with concentrated hydrochloric acid to a pH of 1 to precipitate the product. The product is then filtered and dried.[1]

-

Yield: 61%[1]

Cyanation Pathway

-

Step 1: Chloromethylation of p-Xylene: p-Xylene is mixed with a hydrochloric acid solution and a catalyst, followed by the addition of formaldehyde.[5]

-

Step 2: Cyanation of 2,5-Dimethylbenzyl Chloride: The p-xylene solution of 2,5-dimethylbenzyl chloride is reacted with an aqueous solution of sodium cyanide or potassium cyanide in the presence of a catalyst.[5]

-

Step 3: Hydrolysis of 2,5-Dimethylphenylacetonitrile: The p-xylene solution of the nitrile is added to an acidic aqueous solution (e.g., 60% sulfuric acid) and heated to 120-130°C for 8 hours.[5]

-

Overall Yield: A total yield of 75% for the four-step process (including a final acylation to the acid chloride) has been reported.[5]

Quantitative Data

| Pathway | Intermediate(s) | Final Product | Reported Yield | Reference |

| Carbonylation | 2,5-Dimethylbenzyl Bromide | This compound | 61% | [1] |

| Cyanation | 2,5-Dimethylbenzyl Chloride, 2,5-Dimethylphenylacetonitrile | 2,5-Dimethylphenylacetyl Chloride | 75% (overall) | [5] |

Willgerodt-Kindler Reaction Route

This route offers a more direct conversion of an acetophenone derivative to a carboxylic acid (via a thioamide intermediate). The required 2,5-dimethylacetophenone can be synthesized via Friedel-Crafts acylation of p-xylene.

Overall Workflow

The logical flow of the Willgerodt-Kindler reaction route is outlined below.

Caption: Workflow of the Willgerodt-Kindler Reaction Route.

General Considerations

The Willgerodt-Kindler reaction typically involves heating an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide.[6][7] This thioamide is then hydrolyzed to the corresponding carboxylic acid. While this method can be effective, a significant drawback is the generation of substantial amounts of sulfur-containing waste and potentially volatile, malodorous sulfur compounds.[3]

Detailed experimental protocols for the application of the Willgerodt-Kindler reaction specifically to 2,5-dimethylacetophenone for the synthesis of this compound are not extensively detailed in the reviewed literature, which primarily highlights its environmental disadvantages.[3]

Conclusion

The synthesis of this compound from p-xylene can be accomplished through several viable routes. The Friedel-Crafts acylation pathway appears to be a well-documented and high-yielding method, albeit involving multiple steps. The halomethylation routes, followed by either carbonylation or cyanation, offer alternative approaches with respectable overall yields. The carbonylation route, in particular, avoids the use of highly toxic cyanide reagents. The Willgerodt-Kindler reaction, while mechanistically interesting, presents significant environmental challenges due to sulfurous byproducts. The selection of the optimal synthesis strategy will depend on a careful evaluation of factors including yield, cost, safety, and environmental considerations specific to the intended scale of production.

References

- 1. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]

- 2. This compound | 13612-34-5 [chemicalbook.com]

- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 4. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

2,5-Dimethylphenylacetic acid physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetic acid group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,5-dimethylphenyl)acetic acid | [1][2] |

| CAS Number | 13612-34-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 164.20 g/mol | [1][3][4][5] |

| Appearance | Light beige or white crystalline powder | [6] |

| Melting Point | 123-130 °C | [3][6][7] |

| Boiling Point | 293.4 ± 9.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Information not widely available in public sources. Expected to be soluble in organic solvents like methanol, ethanol, and toluene. | [8] |

| pKa | Experimental value not readily available in public literature. A standard method for its determination is provided in the experimental protocols section. |

Spectral Data

Table 2: Spectral Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | A patent provides the following data (CDCl₃, 300Hz) δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H). | [9] |

| ¹³C NMR | A publicly available ¹³C NMR spectrum for this compound has not been identified in the searched databases. It is recommended to acquire this data experimentally for unambiguous characterization. | |

| IR Spectroscopy | Data available through spectral databases. | [1] |

| Mass Spectrometry | GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight. | [1] |

Chemical Reactivity and Stability

This compound exhibits reactivity typical of a carboxylic acid and a substituted benzene ring.

-

Acidic Nature : The carboxylic acid group can be deprotonated by bases to form the corresponding carboxylate salt. It can undergo esterification with alcohols in the presence of an acid catalyst.

-

Reactions of the Aromatic Ring : The dimethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing methyl and acetyl groups.

-

Stability : The compound is generally stable under normal laboratory conditions.[6] It should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound.

Synthesis of this compound

A common synthetic route involves the hydrolysis of 2,5-dimethylphenylacetonitrile, which can be prepared from 2,5-dimethylbenzyl chloride.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Cyanation of 2,5-Dimethylbenzyl Chloride :

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzyl chloride in aqueous ethanol.

-

Add a stoichiometric amount of sodium cyanide to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,5-dimethylphenylacetonitrile.

-

-

Hydrolysis of 2,5-Dimethylphenylacetonitrile :

-

To the crude 2,5-dimethylphenylacetonitrile in a round-bottom flask, add an excess of aqueous sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Cool the reaction mixture in an ice bath, which should cause the crude this compound to precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purification by Recrystallization

Experimental Workflow: Purification by Recrystallization

References

- 1. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 4. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. DE102004005318A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. mt.com [mt.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Biological Versatility of 2,5-Dimethylphenylacetic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid, serves as a versatile scaffold in synthetic chemistry. While primarily recognized as a key intermediate in the production of agrochemicals, such as the insecticide spirotetramat, and in the synthesis of pharmaceuticals like the antihistamine Bilastine, emerging research has begun to illuminate the direct biological activities of its derivatives.[1][2][3] This technical guide provides an in-depth analysis of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on antimicrobial and anticancer properties for which experimental data is available. This document also explores potential, yet unconfirmed, anti-inflammatory and analgesic activities based on the well-established profile of the broader phenylacetic acid class of compounds.

Antimicrobial Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives

A significant body of research has focused on the synthesis and biological evaluation of N-2,5-dimethylphenylthioureido acid derivatives, revealing their potential as antimicrobial agents. These compounds have demonstrated notable activity against a range of Gram-positive bacteria and fungi.

Quantitative Data

The antimicrobial efficacy of various N-2,5-dimethylphenylthioureido acid derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against several microbial strains. The data from these studies are summarized in the table below.

| Compound | Target Organism | MIC (µg/mL) |

| 3h | Staphylococcus aureus (ATCC 25923) | 1.95 |

| Staphylococcus aureus (MRSA, ATCC 43300) | 3.9 | |

| Enterococcus faecalis (ATCC 29212) | 3.9 | |

| 3j | Staphylococcus aureus (ATCC 25923) | 3.9 |

| Staphylococcus aureus (MRSA, ATCC 43300) | 7.8 | |

| Enterococcus faecalis (ATCC 29212) | 7.8 | |

| 7 | Staphylococcus aureus (ATCC 25923) | 0.98 |

| Staphylococcus aureus (MRSA, ATCC 43300) | 1.95 | |

| Enterococcus faecalis (ATCC 29212) | 1.95 | |

| 8f | Candida albicans (ATCC 10231) | 7.8 |

| Candida krusei (ATCC 6258) | 15.6 | |

| 9f | Candida albicans (ATCC 10231) | 3.9 |

| Candida krusei (ATCC 6258) | 7.8 | |

| 14f | Candida albicans (ATCC 10231) | 1.95 |

| Candida krusei (ATCC 6258) | 3.9 |

Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[4]

Experimental Protocols

Synthesis of 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (Starting Material): The synthesis of the core intermediate involves multi-step reactions as previously described in the literature.[4]

General Procedure for the Synthesis of Thiazole Derivatives (e.g., 3c-k): A mixture of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid (1 mmol) and the appropriate α-bromoacetophenone (1 mmol) in acetone (15 mL) is refluxed for 2-5 hours. After cooling, the precipitate is filtered, washed with acetone, and dried to yield the target thiazole derivative.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method): The MIC values are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of the test compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. The wells are inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives

Preliminary investigations into the anticancer potential of N-2,5-dimethylphenylthioureido acid derivatives have been conducted, with screening against human adenocarcinoma cell lines.

Quantitative Data

The cytotoxic effects of these derivatives were assessed by measuring the percentage of viable cells after treatment.

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

| 1 | A549 (Lung Cancer) | 100 | ~85 |

| Caco-2 (Colorectal Cancer) | 100 | ~90 | |

| 3h | A549 (Lung Cancer) | 100 | ~60 |

| Caco-2 (Colorectal Cancer) | 100 | ~65 | |

| 3j | A549 (Lung Cancer) | 100 | ~55 |

| Caco-2 (Colorectal Cancer) | 100 | ~60 | |

| 7 | A549 (Lung Cancer) | 100 | ~40 |

| Caco-2 (Colorectal Cancer) | 100 | ~45 | |

| Cisplatin (Control) | A549 (Lung Cancer) | 100 | ~30 |

| Caco-2 (Colorectal Cancer) | 100 | ~35 |

Data represents the mean of triplicate experiments. Sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[5]

Experimental Protocols

Cell Culture: A549 and Caco-2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[5]

MTT Assay for Cell Viability: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The cells are then treated with the test compounds at a fixed concentration (100 µM) for 24 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[5]

Potential Anti-inflammatory and Analgesic Activities

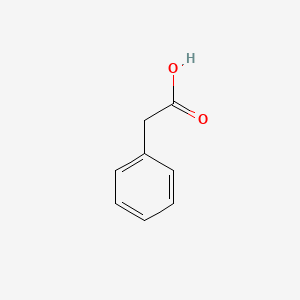

While direct experimental evidence for the anti-inflammatory and analgesic properties of this compound and its specific derivatives is currently limited in the public domain, the broader class of phenylacetic acids is well-known for these activities.[6] For instance, diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is a phenylacetic acid derivative.[7]

Postulated Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By blocking the COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. It is plausible that this compound derivatives could share this mechanism of action.

Conclusion and Future Directions

The available scientific literature indicates that derivatives of this compound, particularly N-2,5-dimethylphenylthioureido acid derivatives, are a promising class of compounds with demonstrable antimicrobial and preliminary anticancer activities. While the parent compound is primarily used as a chemical intermediate, the biological potential of its derivatives warrants further investigation.

Future research should focus on:

-

Expanding the scope of biological screening for this compound and its derivatives to include anti-inflammatory, analgesic, and other pharmacological assays.

-

Determining the IC50 values for the anticancer activity of the most promising derivatives to provide a more precise measure of their potency.

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.

-

Conducting structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced biological activity and reduced toxicity.

A deeper understanding of the biological activities and mechanisms of action of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13612-34-5 [chemicalbook.com]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diclofenac - Wikipedia [en.wikipedia.org]

- 8. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

2,5-Dimethylphenylacetic Acid: A Technical Whitepaper on its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

2,5-Dimethylphenylacetic acid is a known organic compound primarily utilized as a key intermediate in the synthesis of the insecticide spirotetramat. While the biological mechanism of spirotetramat is well-characterized, the intrinsic biological activities and specific mechanism of action of this compound itself are not extensively documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the known biological context of its derivatives and parent compound, phenylacetic acid. This whitepaper adheres to a technical format, presenting available data, outlining relevant experimental protocols, and visualizing related pathways and workflows to facilitate further research and development.

Introduction

This compound (CAS 13612-34-5) is an aromatic carboxylic acid.[1][2] Its primary documented application is in the chemical industry as a precursor for the synthesis of spirotetramat, a potent insecticide.[2][3] Spirotetramat functions by inhibiting acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis in insects. It is important to distinguish that this is the mechanism of the final product and not of this compound itself.

Direct studies on the specific molecular targets and signaling pathways of this compound are scarce. However, research into its derivatives and the parent compound, phenylacetic acid, suggests potential for biological activity, including antimicrobial and anti-inflammatory effects. This paper will explore these related findings to provide a foundational understanding for future investigation into the direct biological role of this compound.

Known Biological Activities of Related Compounds

While data on this compound is limited, studies on its structural analogs provide valuable insights into its potential biological functions.

Antimicrobial Potential of Phenylacetic Acid Derivatives

Research has been conducted on derivatives of this compound, specifically N-2,5-dimethylphenylthioureido acid derivatives, as potential antimicrobial agents.[4] These studies suggest that the 2,5-dimethylphenyl scaffold can be a component of molecules with activity against multidrug-resistant Gram-positive pathogens.[4] The parent compound, phenylacetic acid, has also been noted for its antimicrobial properties.[5]

Anti-inflammatory and Other Activities of Phenylacetic Acid

Phenylacetic acid, the parent compound of this compound, has been investigated for various biological effects. It has been reported to stimulate the generation of reactive oxygen species (ROS) and the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells. Additionally, some phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolism and inflammation.[6]

Synthesis of Spirotetramat from this compound

The primary documented role of this compound is as a building block for the insecticide spirotetramat. The synthesis involves the reaction of this compound with other chemical intermediates.

Putative Mechanism of Action: An Unexplored Frontier

Currently, there is no definitive, publicly available research elucidating the specific mechanism of action of this compound in any biological system. Its effects, if any, on cellular targets and signaling pathways remain to be investigated. Based on the activities of related compounds, plausible, yet unproven, areas of investigation could include:

-

Interaction with microbial cell membranes or metabolic enzymes: given the antimicrobial activity of its derivatives.

-

Modulation of inflammatory signaling pathways: drawing parallels from the activities of phenylacetic acid.

The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be relevant for its investigation, based on studies of similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Bacterial Inoculum: Isolate bacterial colonies from a fresh agar plate and suspend in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to achieve the desired concentration range.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Given that the end product, spirotetramat, inhibits ACC, it would be prudent to test if this compound has any effect on this enzyme.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing acetyl-CoA, ATP, and bicarbonate.

-

Enzyme and Inhibitor Incubation: Add purified ACC enzyme to the reaction mixture with or without various concentrations of this compound.

-

Reaction Initiation and Termination: Initiate the reaction and incubate at the optimal temperature for the enzyme. Stop the reaction after a defined time.

-

Detection of Product Formation: The product, malonyl-CoA, can be quantified using various methods, such as HPLC or coupled enzyme assays that measure the depletion of a substrate (e.g., NADH) spectrophotometrically.

Quantitative Data

As of the date of this whitepaper, there is no publicly available quantitative data, such as IC50 or MIC values, specifically for the biological activity of this compound. The table below is provided as a template for future research findings.

| Biological Activity | Assay Type | Test System | IC50 / MIC | Reference |

| Data Not Available | ||||

Conclusion and Future Directions

The biological mechanism of action of this compound remains a significant gap in the scientific literature. While its role as a synthetic intermediate for the insecticide spirotetramat is well-established, its intrinsic bioactivity is largely unknown. Based on the activities of its derivatives and parent compound, future research should focus on systematically screening this compound for antimicrobial, anti-inflammatory, and cytotoxic effects. Elucidating its molecular targets and impact on cellular signaling pathways will be crucial to fully understand its biological profile and potential applications beyond its current use in chemical synthesis. The experimental protocols and hypothetical workflows presented in this guide offer a foundational framework for such investigations.

References

- 1. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13612-34-5 [chemicalbook.com]

- 3. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,5-Dimethylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dimethylphenylacetic acid, a significant intermediate in the synthesis of various organic compounds. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for identification and characterization.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound yields a fragmentation pattern that is characteristic of its structure. The molecular ion and major fragments are presented in Table 1. The molecular weight of this compound is 164.20 g/mol , which corresponds to the observed molecular ion peak.[1]

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 164 | 2nd Highest | [M]+ (Molecular Ion) |

| 119 | Top Peak | [M - COOH]+ |

| 118 | 3rd Highest | [M - COOH - H]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 2,4-Dimethylphenylacetic acid (300 MHz, CDCl₃) [2]

Table 2: ¹H NMR Data for 2,4-Dimethylphenylacetic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.96-7.08 | m | 3H | Aromatic protons |

| 3.61 | s | 2H | -CH₂- (methylene) |

| 2.29 | s | 3H | -CH₃ (methyl) |

| 2.27 | s | 3H | -CH₃ (methyl) |

¹³C NMR of 2,4-Dimethylphenylacetic acid

Specific ¹³C NMR data for this compound is not available in the searched resources. For a general reference, the carboxyl carbon (-COOH) in similar aromatic carboxylic acids typically appears in the range of 170-185 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The principal peaks are detailed in Table 3.

Table 3: Predicted FT-IR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Strong, Broad | O-H | Stretching (Carboxylic Acid) |

| 2850-3000 | Medium | C-H | Stretching (Alkyl) |

| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |

| 1600-1475 | Weak-Medium | C=C | Stretching (Aromatic) |

| 1200-1300 | Strong | C-O | Stretching (Carboxylic Acid) |

| ~900 | Medium | O-H | Bending (Out-of-plane) |

Experimental Workflow

The general workflow for obtaining and analyzing the spectroscopic data of a solid organic compound like this compound is illustrated in the diagram below.

References

The Solubility Profile of 2,5-Dimethylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for process development, formulation design, and analytical method development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a robust experimental framework for determining its solubility, alongside qualitative predictions based on the behavior of structurally analogous compounds.

Qualitative Solubility Profile

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section details the widely accepted shake-flask method, which is considered the "gold standard" for determining equilibrium solubility.[1][2] This can be coupled with various analytical techniques for quantification.

Shake-Flask Method for Equilibrium Solubility Determination[1][3][4]

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately add a known volume or weight of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

For finer suspensions, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:

-

-

Carefully evaporate the solvent from the pre-weighed vial containing the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

-

-

UV-Vis Spectroscopy: [5][6][7]

-

If this compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations.

-

The filtered saturated solution is appropriately diluted to fall within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The initial concentration in the saturated solution is then calculated by accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC): [8][9][10]

-

Develop a suitable HPLC method for the quantification of this compound.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration.

-

Inject a diluted aliquot of the filtered saturated solution into the HPLC system.

-

Determine the concentration of the sample from the calibration curve and calculate the original solubility, accounting for any dilutions.

-

-

Data Presentation

The experimentally determined solubility data for this compound in various organic solvents should be compiled into a clear and concise table for easy comparison. The table should include the solvent, temperature, and the measured solubility with appropriate units (e.g., g/100 mL, mg/mL, or mole fraction).

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Example)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Heptane | 25 | Experimental Value |

Note: The values in this table are placeholders and need to be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaguru.co [pharmaguru.co]

- 9. lcms.cz [lcms.cz]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

In-Depth Technical Guide: 2,5-Dimethylphenylacetic Acid (CAS No. 13612-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetic acid, with CAS number 13612-34-5, is a vital chemical intermediate in the synthesis of high-value commercial products, including pharmaceuticals and agrochemicals.[1] Its molecular structure, characterized by a phenyl ring substituted with two methyl groups and an acetic acid moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and associated hazards, with a focus on its application as a key precursor to the antihistamine drug Bilastine and the insecticide Spirotetramat.[1][2]

Chemical and Physical Properties

This compound is a crystalline powder, typically appearing as a white to very pale yellow or light beige solid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13612-34-5 | [3] |

| IUPAC Name | 2-(2,5-dimethylphenyl)acetic acid | [2] |

| Synonyms | 2,5-Xylylacetic acid, Benzeneacetic acid, 2,5-dimethyl- | [2][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Melting Point | 128-132 °C | N/A |

| Boiling Point (Predicted) | 293.4 ± 9.0 °C | N/A |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | N/A |

| Physical Form | Crystal - Powder | [3] |

| Color | White - Very pale yellow | [3] |

| Storage Temperature | Room Temperature | [3] |

| InChI | 1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | [3] |

| InChIKey | RUSCTNYOPQOXDJ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC=C(C)C(=C1)CC(O)=O | N/A |

Synthesis of this compound

A common synthetic route to this compound starts from p-xylene. The process involves a multi-step reaction sequence, as detailed in various patents. A representative experimental protocol is outlined below.

Experimental Protocol: Synthesis from p-Xylene

This protocol is a composite of methodologies described in the patent literature.

Step 1: Friedel-Crafts Acylation

-

Reaction: p-xylene is acylated with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to yield 2-bromo-1-(2,5-dimethylphenyl)ethanone.

-

Procedure:

-

In a reaction vessel, dissolve p-xylene and anhydrous aluminum trichloride in a suitable solvent like dichloroethane at a controlled temperature (e.g., -5 to 0 °C).

-

Slowly add bromoacetyl bromide to the mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed to completion.

-

The reaction is then quenched by pouring the mixture into an ice-hydrochloric acid solution.

-

The organic layer is separated, washed, and the solvent is removed to obtain the crude product.

-

Step 2: Ketalization

-

Reaction: The ketone from Step 1 is protected as a ketal by reacting with a diol (e.g., neopentyl glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

The crude 2-bromo-1-(2,5-dimethylphenyl)ethanone is dissolved in a solvent such as toluene.

-

Neopentyl glycol and a catalytic amount of p-toluenesulfonic acid are added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored until completion.

-

Step 3: Rearrangement

-

Reaction: The ketal undergoes a zinc salt-catalyzed rearrangement.

-

Procedure:

-

The ketal from the previous step is subjected to a rearrangement reaction catalyzed by a zinc salt.

-

Step 4: Hydrolysis

-

Reaction: The rearranged product is hydrolyzed under basic conditions to form the sodium salt of this compound.

-

Procedure:

-

The product from the rearrangement step is treated with an aqueous solution of sodium hydroxide and heated.

-

The reaction mixture is then cooled, and any organic impurities are extracted.

-

Step 5: Acidification and Isolation

-

Reaction: The sodium salt is acidified to precipitate the final product, this compound.

-

Procedure:

-

The aqueous solution of sodium 2,5-dimethylphenylacetate is acidified with hydrochloric acid to a pH of 1-2.

-

The resulting white precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield pure this compound.

-

Caption: Synthesis workflow for this compound from p-Xylene.

Analytical Data

A summary of the available analytical data for this compound is provided in Table 2.

Table 2: Analytical Data for this compound

| Data Type | Key Features | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H) | N/A |

| ESI-MS | 163.1 [M-H]⁻ | N/A |

| GC-MS | Major peaks at m/z: 119, 164, 118 | N/A |

| Vapor Phase IR | Available through PubChem | N/A |

Hazards and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H315 | Causes skin irritation. | [4] |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Applications in Synthesis

This compound is a key intermediate in the synthesis of several commercially important molecules. Its primary applications are in the production of the antihistamine Bilastine and the insecticide Spirotetramat.

Role in the Synthesis of Bilastine

Bilastine is a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. This compound serves as a precursor in the multi-step synthesis of this active pharmaceutical ingredient (API).[2]

Caption: Role of this compound in the synthesis of Bilastine.

Role in the Synthesis of Spirotetramat

Spirotetramat is a broad-spectrum insecticide effective against a wide range of sucking insects. This compound is a critical building block in the synthesis of this complex spirocyclic molecule.[1]

Caption: Role of this compound in the synthesis of Spirotetramat.

Conclusion

This compound (CAS No. 13612-34-5) is a chemical intermediate of significant industrial importance. Its well-defined properties and established synthetic routes make it a valuable precursor for the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, synthesis, and hazards is essential for researchers and professionals involved in the development and manufacturing of products derived from this key building block. The information presented in this guide provides a solid foundation for its safe and effective utilization in research and development.

References

2,5-Dimethylphenylacetic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

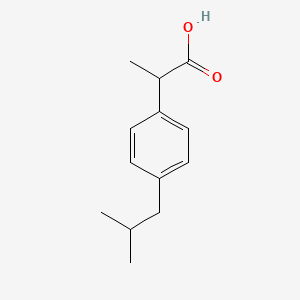

2,5-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid, has emerged as a crucial intermediate and versatile building block in the landscape of modern organic synthesis. Its utility is prominently highlighted in the production of high-value agrochemicals and pharmaceuticals, underscoring its significance in both industrial and academic research. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and diverse applications as a foundational scaffold for the construction of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

This compound is a white solid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Key identifiers for this compound are provided in the table below.

| Property | Value | Reference |

| CAS Number | 13612-34-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | 2-(2,5-dimethylphenyl)acetic acid | [1] |

| Melting Point | 80.5-81.5 °C | [2] |

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 300Hz) | δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H) | CN104628551A |

| ESI-MS | 163.1 [M-H]⁻ | CN104628551A |

| GC-MS | m/z: 164 (M⁺), 119, 118 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Friedel-Crafts Acylation of p-Xylene

A common and scalable approach begins with the Friedel-Crafts acylation of p-xylene. This multi-step synthesis proceeds through a chloroacetylated intermediate, which is then converted to the final product.

References

An In-depth Technical Guide to 2,5-Dimethylphenylacetic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylphenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its known history, physicochemical properties, and various methods of synthesis, from early 20th-century approaches to modern industrial processes. Detailed experimental protocols for significant synthetic routes are provided, alongside spectral data for characterization. The guide also explores the compound's primary applications, including its crucial role in the production of the insecticide spirotetramat and its use in the synthesis of the antihistamine bilastine.

Introduction

This compound, also known as 2,5-xylylacetic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. Its structure, featuring a phenyl ring substituted with two methyl groups and an acetic acid moiety, makes it a versatile building block in organic synthesis. This guide aims to be a thorough resource for professionals in the fields of chemical research, drug development, and agrochemical synthesis, providing in-depth information on the discovery, history, and synthetic methodologies associated with this important compound.

History and Discovery

While a definitive first synthesis and discovery of this compound is not readily apparent in contemporary scientific literature, its preparation was known by the mid-20th century. Early methods for its synthesis were cited in later patents, indicating its established presence in the chemical landscape. For instance, a 1964 paper by Z.J. Vejdelek et al. in the Collection of Czechoslovak Chemical Communications and a 1948 paper by H.E. Zaugg et al. in the Journal of the American Chemical Society are referenced as established methods for its preparation.[1] These early syntheses, such as the Willgerodt-Kindler reaction and chloromethylation followed by cyanation and hydrolysis, laid the groundwork for the more refined synthetic routes used today. The compound's significance grew substantially with the discovery of its utility as a key intermediate in the production of the insecticide spirotetramat by Bayer CropScience.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| CAS Number | 13612-34-5 | [3][5] |

| Appearance | Light beige crystalline powder | [1] |

| Melting Point | 128-130 °C | [5] |

| Boiling Point | 293.4 ± 9.0 °C at 760 mmHg | [5] |

| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.31 ± 0.10 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound.

-

¹H NMR (CDCl₃, 300Hz) δ: 2.27 (m, 6H, CH₃), 3.63 (s, 2H, CH₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H).[2]

-

Mass Spectrometry (ESI-MS): m/z 163.1 [M-H]⁻.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Key fragments can be observed, aiding in structural confirmation.[6]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Willgerodt-Kindler Reaction

An early method for the synthesis of this compound involves the Willgerodt-Kindler reaction of 2,5-dimethylacetophenone.[1] This reaction typically uses sulfur and a secondary amine, such as morpholine, to convert the acetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dimethylacetophenone, sulfur, and morpholine.

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the initial reaction, cool the mixture and add a solution of strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the intermediate thioamide.

-

Workup: Following hydrolysis, cool the reaction mixture and extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

From p-Xylene via Chloromethylation, Cyanation, and Hydrolysis

Another established route starts with the chloromethylation of p-xylene to form 2,5-dimethylbenzyl chloride.[1] This is followed by a nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield 2,5-dimethylphenylacetonitrile. The nitrile is then hydrolyzed to this compound. A major drawback of this method is the potential formation of the highly toxic bis(chloromethyl) ether during the chloromethylation step.[1]

Modern Industrial Synthesis: Friedel-Crafts Acylation Route

A common modern approach, often detailed in patents, begins with the Friedel-Crafts acylation of p-xylene.[2][5][7] This multi-step synthesis offers good overall yields and avoids some of the hazardous reagents of older methods.

-

Friedel-Crafts Acylation:

-

In a suitable reaction vessel, cool dichloroethane to -5 to 0 °C.

-

Add p-xylene and anhydrous aluminum trichloride.

-

Stir the mixture and add bromoacetyl bromide dropwise.

-

Allow the reaction to warm to room temperature and proceed until completion.

-

Pour the reaction mixture into an ice-hydrochloric acid solution, stir, and separate the organic layer.

-

Extract the aqueous layer with dichloroethane, combine the organic phases, wash with water, and remove the solvent to obtain 2-bromo-1-(2,5-dimethylphenyl)ethanone.

-

-

Ketalization:

-

Dissolve the product from the previous step in toluene with an equimolar amount of neopentyl glycol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

The resulting toluene solution of the ketal intermediate can be used directly in the next step.

-

-

Rearrangement:

-

To the ketal solution, add a zinc salt catalyst and heat to induce rearrangement to the ester intermediate.

-

-

Hydrolysis:

-

Cool the solution containing the ester and add an aqueous solution of sodium hydroxide.

-

Heat the mixture to 80-90 °C to effect hydrolysis.

-

After the reaction, add water and extract with toluene. The aqueous phase contains the sodium salt of this compound.

-

-

Acidification:

-

To the aqueous solution of sodium 2,5-dimethylphenylacetate, add 30% hydrochloric acid dropwise until the pH reaches 1-2.

-

A white precipitate of this compound will form.

-

Filter the solid, dry, and purify by recrystallization from a suitable solvent like n-hexane to obtain the final product.[2]

-

Table 2: Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Willgerodt-Kindler | 2,5-Dimethylacetophenone | Sulfur, Morpholine | Utilizes a readily available starting material. | Can produce sulfur-containing waste and malodorous byproducts.[1] |

| Chloromethylation/Cyanation | p-Xylene | HCHO, HCl, NaCN | A relatively direct route from a simple starting material. | Involves highly toxic reagents (cyanide) and the potential for the formation of carcinogenic bis(chloromethyl) ether.[1][8] |

| Friedel-Crafts Acylation | p-Xylene | Bromoacetyl bromide, AlCl₃, Neopentyl glycol, Zinc salt | High overall yield, avoids highly toxic reagents, and is suitable for industrial scale-up.[2] | A multi-step process requiring careful control of reaction conditions. |

| Carbonylation | 2,5-Dimethylbenzyl bromide | Carbon monoxide (CO), Catalyst (e.g., Palladium or Rhodium complex) | Shortens the reaction process and reduces waste.[8] | Requires the use of a pressure reactor and expensive noble metal catalysts. |

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.

Agrochemicals: Spirotetramat Synthesis

This compound is a key building block for the insecticide spirotetramat.[2][5][8] Spirotetramat is a unique insecticide with two-way systemic action, meaning it can be transported both upwards and downwards within a plant, providing comprehensive protection against sucking insects.

Pharmaceuticals: Bilastine Synthesis

This compound also serves as an important intermediate in the synthesis of the second-generation antihistamine, Bilastine.[4] Bilastine is used for the treatment of allergic rhinoconjunctivitis and urticaria.

Other Potential Applications

Derivatives of this compound have been investigated for other biological activities. For instance, N-2,5-dimethylphenylthioureido acid derivatives have shown promise as antimicrobial agents against multidrug-resistant Gram-positive bacteria.[9] The 2,5-dimethylphenyl scaffold is present in various other bioactive molecules, suggesting potential for further exploration in drug discovery.[9]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of the insecticide spirotetramat and the pharmaceutical Bilastine. While its exact historical discovery is not well-documented, various synthetic methods have been established since at least the mid-20th century. Modern synthetic approaches, such as the multi-step process starting with Friedel-Crafts acylation of p-xylene, have been optimized for industrial-scale production with high yields and improved safety profiles. The continued importance of its end-products in agriculture and medicine ensures that this compound will remain a compound of interest for researchers and chemical manufacturers. Further research into the biological activities of its derivatives may open up new applications in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN104628551A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apicule.com [apicule.com]

- 5. This compound | 13612-34-5 [chemicalbook.com]

- 6. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR [m.chemicalbook.com]

- 7. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 8. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]

- 9. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 2,5-Dimethylphenylacetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylphenylacetic acid is a versatile aromatic carboxylic acid derivative. While it is well-established as a key intermediate in the synthesis of the insecticide spirotetramat and the second-generation antihistamine Bilastine, its intrinsic potential within medicinal chemistry remains an area of burgeoning interest. This technical guide consolidates the available information on this compound, detailing its synthesis and exploring its potential therapeutic applications based on the biological activities of structurally related compounds. This document aims to serve as a foundational resource for researchers looking to explore this scaffold in drug discovery programs, particularly in the areas of anti-inflammatory, antimicrobial, and antiviral agents.

Introduction

This compound, also known as 2,5-xylylacetic acid, is a chemical compound with the molecular formula C₁₀H₁₂O₂.[1][2] Its chemical structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetic acid group at position 1. This structural arrangement provides a unique scaffold that has been incorporated into a variety of biologically active molecules. The presence of the 2,5-dimethylphenyl group is a recurring motif in compounds exhibiting a range of pharmacological effects, suggesting that this compound itself, or its close derivatives, could serve as valuable starting points for the development of new therapeutic agents.[3]

Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily in patent literature, focusing on high yield and purity for its use as a chemical intermediate.[4][5] A common and efficient method involves a multi-step process starting from p-xylene.

A widely described synthetic pathway is the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, followed by a series of reactions including ketalization, rearrangement, and hydrolysis to yield the final product.[4]

Potential Therapeutic Applications

While direct studies on the medicinal properties of this compound are limited, the known biological activities of its derivatives and structurally similar compounds suggest several promising avenues for investigation.

Anti-inflammatory Activity

The broader class of phenylacetic acid derivatives is well-known for its anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this chemical family. The proposed mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2\nEnzymes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenylacetic_Derivatives [label="Phenylacetic Acid\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Phenylacetic_Derivatives -> COX_Enzymes [arrowhead=tee, label="Inhibition", fontcolor="#34A853"]; } caption { label = "Proposed anti-inflammatory mechanism of phenylacetic acid derivatives."; fontsize = 10; fontname = "Arial"; }

Figure 1: Proposed anti-inflammatory mechanism of phenylacetic acid derivatives.

Antimicrobial and Antifungal Activity

The 2,5-dimethylphenyl scaffold is a common structural feature in a number of compounds that have demonstrated antimicrobial and antifungal properties.[3] For instance, novel thiazole derivatives incorporating the N-2,5-dimethylphenylthioureido moiety have shown excellent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[3] Furthermore, some of these derivatives have exhibited broad-spectrum antifungal activity against drug-resistant Candida strains.[3] This suggests that this compound could serve as a valuable scaffold for the development of new classes of antimicrobial and antifungal agents.

Antiviral Activity

While direct evidence is lacking for this compound, derivatives of diphenylacetic acid have been investigated for their antiviral properties.[6] These studies indicate that the phenylacetic acid core can be a viable starting point for the design of novel antiviral agents. Further research is warranted to explore whether derivatives of this compound could exhibit activity against various viral pathogens.

Quantitative Data

As of the latest literature review, there is a notable absence of publicly available quantitative data (e.g., IC₅₀, MIC values) specifically for the anti-inflammatory, antimicrobial, or antiviral activities of this compound itself. The data presented in the literature primarily pertains to more complex derivatives containing the 2,5-dimethylphenyl moiety. The following table of derivatives highlights the potential of this scaffold.

| Compound Class | Target Organism/Enzyme | Activity (MIC/IC₅₀) | Reference |

| N-2,5-dimethylphenylthioureido thiazole derivatives | Methicillin-resistant S. aureus (MRSA) | MIC: 8 µg/mL | [3] |

| N-2,5-dimethylphenylthioureido thiazole derivatives | Vancomycin-resistant E. faecium | MIC: 16 µg/mL | [3] |

Experimental Protocols

To facilitate further research into the potential medicinal applications of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Tris-HCl buffer (pH 8.0)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in a 96-well plate.

-

Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (e.g., a known NSAID).

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) to determine the extent of TMPD oxidation.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, Heme, COX Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound\n(Varying Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Substrate\n(Arachidonic Acid, TMPD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate % Inhibition\nand IC₅₀", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Mixture; Prepare_Mixture -> Add_Compound; Add_Compound -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; } caption { label = "Workflow for in vitro COX inhibition assay."; fontsize = 10; fontname = "Arial"; }